molecular formula C13H9NS B1315737 4-(3-Thienyl)isoquinoline CAS No. 112370-12-4

4-(3-Thienyl)isoquinoline

Cat. No. B1315737
M. Wt: 211.28 g/mol
InChI Key: NEHUZGCWUGZUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-Thienyl)isoquinoline” is a compound that belongs to the class of heterocyclic compounds. It has a molecular formula of C13H9NS . It has been studied for its various biological properties.


Synthesis Analysis

The synthesis of isoquinolines and isoquinoline N-oxides has been achieved via a Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water . This protocol was performed under simple and mild conditions without organic solvent, additives, or ligands .


Molecular Structure Analysis

The molecular structure of “4-(3-Thienyl)isoquinoline” consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . The molecular formula is C13H9NS .


Chemical Reactions Analysis

Alkaloids, such as “4-(3-Thienyl)isoquinoline”, are derived from amino acids or from transamination . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Physical And Chemical Properties Analysis

“4-(3-Thienyl)isoquinoline” has a melting point of 198-200°C . Its molecular weight is 211.282 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Cascade Synthesis Approaches : A general methodology has been developed for the synthesis of thieno[3,2-c]isoquinolines using a cascade imination/intramolecular decarboxylative coupling, highlighting the versatility of thienyl-based substrates in producing these compounds efficiently with palladium catalysis (Pandey, Bhowmik, & Batra, 2013).
  • Continuous Flow Synthesis for PARP-1 Inhibitors : An efficient multistep continuous flow synthesis has been developed for thieno[2,3-c]isoquinolin-5(4H)-one, a crucial scaffold for PARP-1 inhibitors, demonstrating the method's scalability and application in pharmacological contexts (Filipponi et al., 2014).

Pharmaceutical Applications

  • Development of PARP Inhibitors : Thieno[2,3-c]isoquinolin-5(4H)-one derivatives have been explored for their potential as anti-ischemic agents through the inhibition of PARP1, indicating the compound's broader application in developing specific inhibitors for the PARP enzyme family (Maksimainen et al., 2020).

Antitumor Activity

  • Novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives have been synthesized and evaluated for their antitumor activity against hepatocellular carcinoma and breast cancer cell lines, showing promising results and highlighting the therapeutic potential of these compounds (Mahmoud et al., 2018).

Material Science Applications

  • Electron Accepting Polymers for Solar Cells : The synthesis and application of novel electron-withdrawing monomers based on thieno[2′,3′:5′,6′]pyrido[3,4-g]thieno[3,2-c]isoquinoline-5,11(4H,10H)-dione for all-polymer solar cells have been studied, indicating the utility of these structures in developing advanced materials for energy applications (Jung et al., 2014).

Safety And Hazards

“4-(3-Thienyl)isoquinoline” is classified as an irritant . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

4-thiophen-3-ylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NS/c1-2-4-12-10(3-1)7-14-8-13(12)11-5-6-15-9-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHUZGCWUGZUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Thienyl)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Thienyl)isoquinoline
Reactant of Route 2
Reactant of Route 2
4-(3-Thienyl)isoquinoline
Reactant of Route 3
Reactant of Route 3
4-(3-Thienyl)isoquinoline
Reactant of Route 4
Reactant of Route 4
4-(3-Thienyl)isoquinoline
Reactant of Route 5
Reactant of Route 5
4-(3-Thienyl)isoquinoline
Reactant of Route 6
Reactant of Route 6
4-(3-Thienyl)isoquinoline

Citations

For This Compound
1
Citations
KM Dawood, A Kirschning - Tetrahedron, 2005 - Elsevier
The catalytic activity of a 2-pyridinealdoxime-based Pd(II)-complex covalently anchored via the oxime moiety to a glass/polymer composite material was evaluated in Suzuki–Miyaura …
Number of citations: 84 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.